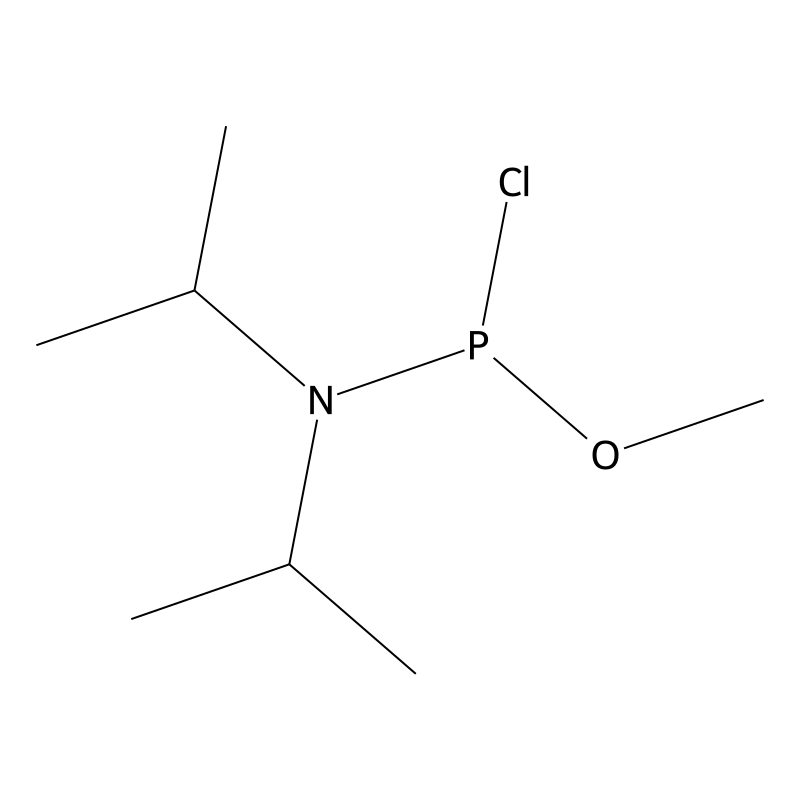

Chloro(diisopropylamino)methoxyphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine, also known as N,N-diisopropylmethylphosphoramidic chloride or chloro(diisopropylamino)methoxyphosphine, is a chemical compound synthesized from the reaction between diisopropylamine and methyl phosphorodichloridate []. This process involves the displacement of a chlorine atom on the methyl phosphorodichloridate by the diisopropylamine, resulting in the formation of the desired compound [].

Applications:

The primary application of N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine lies in the synthesis of organophosphorus compounds, particularly phosphorothioate analogs of platelet-activating factor (PAF) []. PAF is a signaling molecule involved in various physiological processes, including inflammation and blood clotting []. By modifying the structure of PAF with phosphorothioate groups, researchers can create analogs with altered biological activities, allowing for the study of PAF's role in various diseases and the development of potential therapeutic agents [, ].

Chloro(diisopropylamino)methoxyphosphine is a chemical compound with the molecular formula C₇H₁₇ClNOP and a molecular weight of 197.64 g/mol. It appears as a colorless liquid and is classified under phosphonamidic compounds. The structure consists of a phosphorus atom bonded to a chlorine atom, a methoxy group, and two diisopropylamino groups, making it a unique phosphitylating agent used in organic synthesis and pharmaceutical applications .

Example Reaction

A notable reaction involves the preparation of phosphorothioate analogs from this compound, where it acts as a precursor in the synthesis process:

Chloro(diisopropylamino)methoxyphosphine exhibits biological activity primarily through its derivatives, which have been studied for their potential use in pharmaceuticals. Its phosphorothioate analogs are particularly noted for their activity against various biological targets, including enzymes and receptors involved in cellular signaling pathways. These compounds may also have applications in gene therapy due to their ability to modify nucleic acids .

The synthesis of Chloro(diisopropylamino)methoxyphosphine can be achieved through several methods:

- Reaction with Thionyl Chloride: This method involves reacting methoxyphosphonic acid with thionyl chloride, leading to the formation of chloro(diisopropylamino)methoxyphosphine.

- Phosphitylation Reactions: It can also be synthesized via phosphitylation reactions involving appropriate amines and phosphorus chlorides .

General Synthesis Reaction

Chloro(diisopropylamino)methoxyphosphine finds applications in various fields:

- Pharmaceutical Industry: It is utilized for synthesizing phosphorothioate analogs, which are crucial for developing antiviral and anticancer drugs.

- Organic Synthesis: The compound serves as a reagent for phosphitylation reactions, facilitating the formation of complex organic molecules .

- Nucleic Acid Chemistry: Its derivatives are employed in the modification of oligonucleotides, enhancing their stability and efficacy .

Studies on Chloro(diisopropylamino)methoxyphosphine have focused on its interactions with biological molecules. The compound's ability to form stable complexes with nucleic acids has been explored, revealing insights into its potential therapeutic uses. Interaction studies often involve evaluating its binding affinity and specificity towards various biological targets, contributing to understanding its mechanism of action in biological systems .

Chloro(diisopropylamino)methoxyphosphine shares structural similarities with several other compounds within the phosphonamidic class. Below are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Diisopropylmethylphosphonamidic chloride | Contains diisopropyl groups; similar phosphorus chemistry | Used primarily as an intermediate in organic synthesis |

| Methyl N,N-diisopropylchlorophosphoramidite | Methyl group instead of methoxy; similar reactivity | More commonly used in nucleic acid synthesis |

| Methyl N,N-diisopropylphosphoramidochloridite | Similar structure but different substituents | Focused on different biological applications |

Chloro(diisopropylamino)methoxyphosphine is unique due to its specific combination of functional groups that enhance its reactivity and applicability in synthesizing biologically active compounds compared to its analogs .

The traditional synthesis of Chloro(diisopropylamino)methoxyphosphine involves the reaction of deoxyribonucleosides with chloro-(N,N-diisopropylamino)methoxyphosphine, a method pioneered by McBride and Caruthers in 1983. This approach leverages the phosphoramidite chemistry for constructing oligonucleotides.

Key Reaction Steps:

- Activation of Nucleosides: Protected deoxyribonucleosides (e.g., with 5'-O-dimethoxytrityl and 3'-O-acetyl groups) react with Chloro(diisopropylamino)methoxyphosphine in anhydrous conditions.

- Base-Catalyzed Coupling: N,N-Diisopropylethylamine (Hünig’s base) facilitates the nucleophilic substitution, forming phosphoramidite intermediates.

- Purification: Products are isolated via precipitation and stored as dry powders for subsequent oligonucleotide assembly.

This method remains foundational in solid-phase oligonucleotide synthesis due to its high coupling efficiency (often >99%) and compatibility with automated synthesizers.

Modern Approaches to N,N-Diisopropylamino Chlorophosphine Derivatives

Recent advancements focus on improving reaction efficiency and reducing side products.

H-Phosphonamidate Derivatives with Acidic Activators

Wada et al. (2023) introduced a novel method using H-phosphonamidate monomers activated by acidic agents (e.g., tetrazoles). This approach bypasses traditional heating steps:

- Mechanism: Acidic activators protonate the amino group of H-phosphonamidates, enabling tautomerization to a reactive phosphite intermediate.

- Advantages: Room-temperature reactions, compatibility with pyridine as a solvent, and enhanced yields for phosphorothioate analogs.

Solvent-Enhanced Grignard Reactions

Ionic liquids improve chemoselectivity in phosphoramidite synthesis. For example, reactions of PCl₃ with diisopropylamine in [C₄mpyrr][NTf₂] yield monoaminated products quantitatively, avoiding side reactions like phosphetidine formation.

Optimization of Stoichiometric Ratios in Grignard-Based Preparations

Grignard reagents enable asymmetric phosphine synthesis. Key optimizations include:

Example Protocol:

- Reagents: Dichlorophenylphosphine (1 equiv.), isopropylmagnesium bromide (2.5 equiv.), THF.

- Conditions: Stir at -10°C for 6 hours, then quench with NH₄Cl.

- Yield: ~52% for diisopropylphenylphosphine.

The activation kinetics of Chloro(diisopropylamino)methoxyphosphine are central to its efficacy in forming phosphodiester bonds. Studies comparing its reactivity with structurally analogous phosphoramidites, such as constrained ethyl (cEt) ribose locked nucleic acid derivatives, reveal significant differences in activation rates. For instance, cEt phosphoramidites exhibit activation rates over 10 times slower than traditional deoxyribonucleoside phosphoramidites, even when using double the molar equivalent of activating agents like 1H-tetrazole [2]. This disparity is attributed to steric hindrance from the diisopropylamino and methoxy groups, which impede nucleophilic attack during the coupling step.

In-line mid-IR spectroscopy and rapid ³¹P NMR spectroscopy have been employed to quantify these kinetics [2]. The data indicate that Chloro(diisopropylamino)methoxyphosphine undergoes a two-step activation process: initial protonation of the phosphoramidite’s nitrogen center by the activator, followed by displacement of the diisopropylamine group to generate a reactive phosphite intermediate. The rate-determining step is the nucleophilic substitution, which is highly sensitive to electronic and steric factors. For example, electron-withdrawing substituents on the phosphoramidite accelerate activation by stabilizing the transition state, while bulky groups like diisopropylamino decelerate it [2] [8].

Role of Tetrazole Catalysts in Phosphitylation Efficiency

1H-Tetrazole is a cornerstone catalyst in phosphoramidite chemistry, enhancing the efficiency of Chloro(diisopropylamino)methoxyphosphine-mediated couplings. Mechanistic studies demonstrate that tetrazole serves a dual role: as a Brønsted acid to protonate the phosphoramidite’s amine group and as a nucleophilic catalyst to stabilize the reactive intermediate [5] [8]. Protonation increases the electrophilicity of the phosphorus center, facilitating the departure of the diisopropylamine moiety. Concurrently, tetrazole’s nucleophilic nitrogen attacks the phosphorus, forming a transient phosphorotetrazolide species [8].

³¹P NMR analyses of reaction mixtures reveal a characteristic resonance at 126 ppm during activation, corresponding to the phosphorotetrazolide intermediate [8]. This intermediate reacts rapidly with hydroxyl groups on nucleosides, achieving coupling yields exceeding 95% under optimized conditions [5]. However, the catalytic efficiency depends on tetrazole concentration. Substoichiometric amounts result in incomplete activation, while excess tetrazole can lead to side reactions, such as hydrolysis of the phosphoramidite [6].

Autocatalytic Degradation Pathways in Nucleoside Phosphoramidite Systems

Chloro(diisopropylamino)methoxyphosphine and related phosphoramidites are prone to autocatalytic degradation, particularly in the presence of moisture. Studies on deoxyguanosine (dG) phosphoramidites reveal that hydrolysis follows second-order kinetics, with the reaction rate proportional to the square of the phosphoramidite concentration [6]. This nonlinear dependence suggests a self-propagating mechanism wherein hydrolysis byproducts, such as hydrochloric acid, catalyze further degradation.

The exocyclic amine protecting group on the nucleoside base significantly influences degradation rates. For example, dG derivatives with labile protecting groups (e.g., isobutyryl) undergo hydrolysis 3–5 times faster than those with stable groups (e.g., dimethylformamidine) [6]. The degradation mechanism involves initial water attack at the phosphorus center, displacing the diisopropylamino group and generating a phosphoric acid intermediate. This intermediate protonates adjacent phosphoramidite molecules, accelerating their hydrolysis in a feedback loop [6].

Strategies to mitigate autocatalytic degradation include rigorous anhydrous handling, stabilization of the phosphoramidite with scavengers like molecular sieves, and the use of protective groups that resist acid-catalyzed cleavage [6] [8].